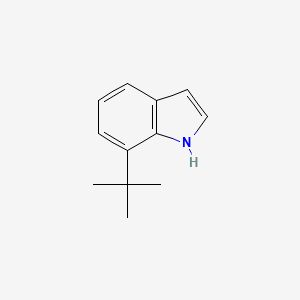

7-(叔丁基)-1H-吲哚

描述

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The tert-butyl group is a branched alkyl group with the formula (CH3)3C-. When attached to an indole, it could potentially modify the properties of the indole .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution reactions or palladium-catalyzed coupling reactions . The specific synthesis route for “7-(tert-Butyl)-1H-indole” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of each atom.Chemical Reactions Analysis

Indoles are versatile molecules that can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “7-(tert-Butyl)-1H-indole” can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally or predicted using computational methods.科学研究应用

合成和化学应用

7-(叔丁基)-1H-吲哚及其衍生物由于在药理活性化合物中的结构意义,在合成有机化学中得到广泛应用。一种有效的合成方法已被开发用于源自 epiminocyclohept[b]indole 骨架的有效 5-HT6 拮抗剂,展示了 7-(叔丁基)-1H-吲哚衍生物在药物合成中的应用 (Isherwood 等人,2012 年)。该化合物表现出显着的生物活性,突出了其在药物化学中的潜力。

生物和药理研究

对吲哚衍生物(包括类似于 7-(叔丁基)-1H-吲哚的衍生物)的研究揭示了它们对微生物毒力和群体感应的影响。研究表明,吲哚及其衍生物可以显着改变铜绿假单胞菌中的基因表达,影响毒力因子的产生并增强抗生素耐药性 (Lee 等人,2008 年)。这一发现表明在针对细菌病原体开发新型抗毒力策略方面具有潜在应用。

材料科学和功能分子

对新型吲哚衍生物(包括与 7-(叔丁基)-1H-吲哚结构相关的衍生物)的结构分析研究提供了对其在材料科学和技术中的潜在应用的见解。通过 X 射线衍射、光谱和密度泛函理论 (DFT) 研究,吲哚衍生物表现出有望用于非线性光学 (NLO) 应用和其他高科技用途的特性 (Tariq 等人,2020 年)。此类化合物可能会促进光学材料和电子设备的发展。

环境和农业应用

吲哚的改性和功能化,类似于 7-(叔丁基)-1H-吲哚,在环境和农业化学中起着至关重要的作用。吲哚与烯烃的光催化 [2 + 2] 环加成,一个涉及 7-(叔丁基)-1H-吲哚衍生物的过程,展示了一种绿色化学方法,用于构建复杂分子结构,在药物发现和农用化学品中具有潜在应用 (Oderinde 等人,2020 年)。

作用机制

Target of Action

This compound is structurally related to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . .

Mode of Action

The mode of action of 7-(tert-Butyl)-1H-indole is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tert-butyl group may also play a role in the compound’s interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by 7-(tert-Butyl)-1H-indole are currently unknown. For example, tert-butanol, a compound with a similar tert-butyl group, has been shown to interact with several enzymes including Ribonuclease pancreatic and Triosephosphate isomerase .

Pharmacokinetics

Based on its structural similarity to other compounds, it can be hypothesized that it may have good bioavailability due to the presence of the lipophilic tert-butyl group .

Action Environment

The action, efficacy, and stability of 7-(tert-Butyl)-1H-indole may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. The tert-butyl group in the compound may enhance its stability under certain conditions .

安全和危害

未来方向

The future directions for research on a specific compound would depend on its properties and potential applications. For example, if “7-(tert-Butyl)-1H-indole” has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

生化分析

Biochemical Properties

7-(tert-Butyl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-(tert-Butyl)-1H-indole is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformation . Additionally, 7-(tert-Butyl)-1H-indole has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 7-(tert-Butyl)-1H-indole on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering cell death. Furthermore, 7-(tert-Butyl)-1H-indole influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, 7-(tert-Butyl)-1H-indole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, 7-(tert-Butyl)-1H-indole can act as an agonist or antagonist for different receptors, modulating their signaling pathways and cellular responses . The compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(tert-Butyl)-1H-indole change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of 7-(tert-Butyl)-1H-indole may accumulate, potentially affecting its biological activity and cellular effects. Long-term studies have shown that the compound can induce sustained changes in cellular function, such as altered gene expression and metabolic flux, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of 7-(tert-Butyl)-1H-indole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 7-(tert-Butyl)-1H-indole can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity and toxicity profile .

Metabolic Pathways

7-(tert-Butyl)-1H-indole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body . These metabolic transformations are crucial for the compound’s detoxification and elimination. Additionally, 7-(tert-Butyl)-1H-indole can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

Within cells and tissues, 7-(tert-Butyl)-1H-indole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 7-(tert-Butyl)-1H-indole within cells . The compound’s localization and accumulation can be influenced by its interactions with cellular components, such as membranes and organelles .

Subcellular Localization

The subcellular localization of 7-(tert-Butyl)-1H-indole plays a crucial role in its activity and function. The compound can localize to specific compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct 7-(tert-Butyl)-1H-indole to these compartments, influencing its interactions with biomolecules and cellular processes . The compound’s subcellular distribution can also affect its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .

属性

IUPAC Name |

7-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZQQDKASZDKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)

![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)